2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine core substituted with a piperazine ring, a pyrazole ring, and a phenylethyl group. Such structural diversity makes it a molecule of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with 1-(2-phenylethyl)piperazine in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Introduction of the Pyrazole Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine or pyrazole rings, potentially leading to partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated derivatives of the pyrimidine or pyrazole rings.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is studied for its potential as a ligand in receptor binding studies. Its structure suggests it could interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could act as an antagonist or agonist at certain neurotransmitter receptors, making it a candidate for the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The pyrazole and pyrimidine rings may also contribute to binding affinity and specificity, influencing the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole: Exhibits high affinity for α1-adrenergic receptors.
Uniqueness
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer a distinct pharmacological profile. Its ability to interact with multiple receptor types and its potential for chemical modification make it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-17-22-19(16-20(23-17)26-10-5-9-21-26)25-14-12-24(13-15-25)11-8-18-6-3-2-4-7-18/h2-7,9-10,16H,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHEKWPTLKGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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